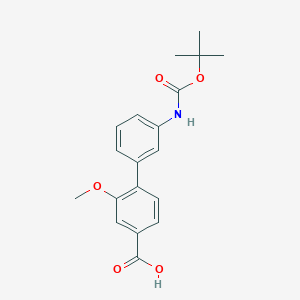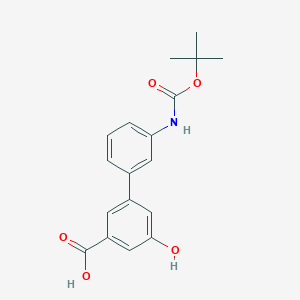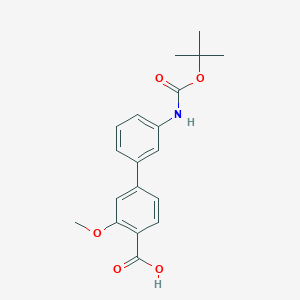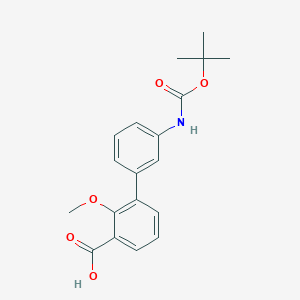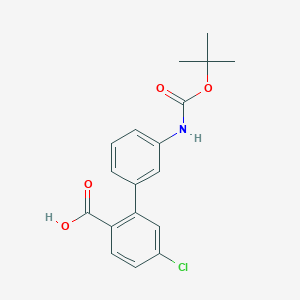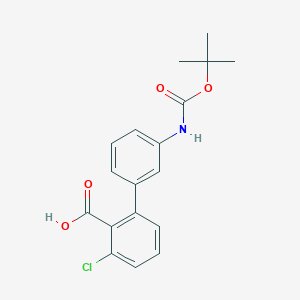
2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid, 95% (2-BOC-APC-95) is a synthetic compound used for a variety of scientific research applications. It is a derivative of benzoic acid and can be synthesized from 3-bromoacetophenone and 6-chlorobenzonitrile. Due to its unique properties, it is used in many different laboratory experiments and has a variety of biochemical and physiological effects.
Mécanisme D'action
2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid, 95% acts as a reagent in organic synthesis and a catalyst in chemical reactions. It acts as a reagent by binding to the substrate, forming a reactive intermediate, and then releasing the product. This reaction is facilitated by the presence of a base. Additionally, it acts as a catalyst by promoting the reaction between two reactants without itself being consumed in the reaction.
Biochemical and Physiological Effects
2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid, 95% has a variety of biochemical and physiological effects. It is known to act as an inhibitor of enzymes involved in the synthesis of fatty acids and cholesterol. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a variety of reaction conditions. Additionally, it is non-toxic and has relatively low environmental impact. However, it is also important to note that 2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid, 95% is not soluble in water, which can limit its use in some experiments.
Orientations Futures
The potential future directions for 2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid, 95% are numerous. It could be used in the synthesis of new compounds with improved properties or in the development of new pharmaceuticals, pesticides, and other compounds. Additionally, it could be studied further to better understand its biochemical and physiological effects and to identify new potential applications. Finally, it could be used as a starting material for the synthesis of other compounds and as a catalyst in chemical reactions.
Méthodes De Synthèse
2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid, 95% can be synthesized from 3-bromoacetophenone and 6-chlorobenzonitrile. The synthesis process begins with the reaction of 3-bromoacetophenone with 6-chlorobenzonitrile in the presence of a base to form the intermediate compound 2-bromo-3-chlorobenzonitrile. This intermediate compound is then reacted with potassium carbonate and sodium hydrogen carbonate in an aqueous solution to form the final product, 2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid, 95%.
Applications De Recherche Scientifique
2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid, 95% has a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for the synthesis of other compounds. Additionally, it is used in the synthesis of pharmaceuticals, pesticides, and other compounds.
Propriétés
IUPAC Name |
2-chloro-6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-12-7-4-6-11(10-12)13-8-5-9-14(19)15(13)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJUVIOYWLNZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-BOC-Aminophenyl)-6-chlorobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412426.png)






